![molecular formula C11H11FO3 B132074 Methyl 6-fluorochroman-2-carboxylate CAS No. 874649-82-8](/img/structure/B132074.png)
Methyl 6-fluorochroman-2-carboxylate
Overview
Description
“Methyl 6-fluorochroman-2-carboxylate” is a chemical compound with the CAS Number: 874649-82-8 . Its IUPAC name is methyl 6-fluoro-2-chromanecarboxylate . It has a molecular weight of 210.2 and its InChI Code is 1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 .
Synthesis Analysis
The production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), which are pivotal chiral building blocks in the pharmaceutical industry, has been achieved using an enzymatic resolution method . This method uses two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) is used as the substrate in an aqueous–toluene biphasic system .
Molecular Structure Analysis
The molecular formula of “Methyl 6-fluorochroman-2-carboxylate” is C11H11FO3 . The InChI key is QAYAXMIKHJVIJM-UHFFFAOYSA-N .
Chemical Reactions Analysis
The enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, has been used to produce (S) and ®-FCCAs . The racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) is used as the substrate in an aqueous–toluene biphasic system .
Physical And Chemical Properties Analysis
“Methyl 6-fluorochroman-2-carboxylate” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .
Scientific Research Applications
Chiral Building Blocks in Pharmaceutical Synthesis
Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) are essential chiral building blocks in the pharmaceutical industry. These compounds exhibit (S) and ® configurations and serve as precursors for synthesizing various drugs. Traditionally, chemical resolution methods were employed to produce these enantiomers, but they were complex, low-yield, and environmentally harmful .
Enzymatic Resolution Technique
Recent research has introduced an innovative enzymatic resolution method for FCCAs using two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus. By employing the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system, EstS and EstR catalyze the production of (S)- and ®-FCCAs with high enantiomeric excess (ee) values. Molecular simulations have revealed the enantioselective mechanisms behind this process .
Sequential Biphasic Batch Resolution
To simplify the resolution process and enhance productivity, researchers have designed a novel methodology called “sequential biphasic batch resolution.” In this approach, immobilized cells of EstS or EstR are sequentially changed in each batch, while the organic phase remains constant. This method allows for the continuous production of optically pure FCCAs from MFCC, resulting in high yields and reduced environmental impact .
Medicinal Chemistry
Methyl 6-fluorochroman-2-carboxylate derivatives may find applications in drug design and medicinal chemistry. Researchers explore modifications of the chromane ring system to create novel compounds with potential therapeutic properties. These modifications could enhance drug efficacy, selectivity, or pharmacokinetics .
Agrochemicals and Pesticides
The fluorinated chromane scaffold could serve as a starting point for developing agrochemicals and pesticides. By introducing specific functional groups, scientists can tailor the compound’s activity against pests, weeds, or pathogens. Further studies are needed to explore this avenue .
Material Science and Organic Electronics
Fluorinated compounds often exhibit unique electronic properties. Methyl 6-fluorochroman-2-carboxylate derivatives might be useful in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Researchers investigate their potential as building blocks for semiconducting materials .
Mechanism of Action
Target of Action
Methyl 6-fluorochroman-2-carboxylate, also known as Methyl 6-Fluorochromane-2-carboxylate, is a pivotal chiral building block in the pharmaceutical industry . The primary targets of this compound are two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These esterases play a crucial role in the enzymatic resolution of the compound .
Mode of Action
The compound interacts with its targets, the esterases EstS and EstR, in a highly enantioselective manner . Using the racemic methyl 6-fluoro-chroman-2-carboxylate as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs were produced by EstS and EstR catalysis with an enantiomeric excess (ee) value >99% and 95–96%, respectively . The mechanisms of this highly enantioselective interaction were revealed by molecular simulations .
Biochemical Pathways
The biochemical pathways affected by this compound involve the enzymatic resolution of FCCAs based on the esterases EstS and EstR . The downstream effects of these pathways result in the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations .
Pharmacokinetics
The pharmacokinetics of Methyl 6-fluorochroman-2-carboxylate are characterized by high gastrointestinal absorption and BBB permeability . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.45 , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are pivotal chiral building blocks in the pharmaceutical industry .
Action Environment
The action of Methyl 6-fluorochroman-2-carboxylate is influenced by the environment in which it is used. For instance, the enzymatic resolution process occurs in an aqueous–toluene biphasic system
Safety and Hazards
Future Directions
Optically pure 6-fluoro-chroman-2-carboxylate (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . The enzymatic resolution technique of FCCAs represents significant advantages over those chemical resolution methods .
properties
IUPAC Name |
methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYAXMIKHJVIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595128 | |
Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluorochroman-2-carboxylate | |
CAS RN |
874649-82-8 | |
Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874649-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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